Benzenamine, N,N'-(1,2-diphenyl-1,2-ethanediylidene)bis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

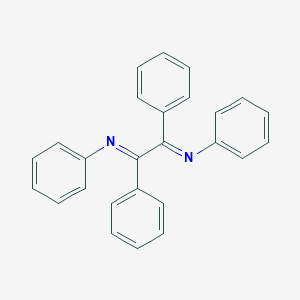

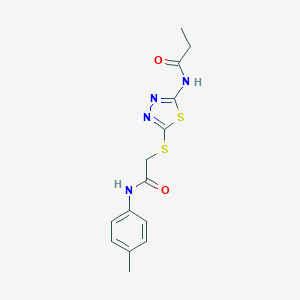

Benzenamine, N,N’-(1,2-diphenyl-1,2-ethanediylidene)bis- is a chemical compound with the formula C18H15N . It is also known by other names such as N,N-Diphenylaniline, Triphenylamine, and N,N-Diphenylbenzenamine .

Molecular Structure Analysis

The molecular structure of Benzenamine, N,N’-(1,2-diphenyl-1,2-ethanediylidene)bis- is available as a 2D Mol file . A detailed crystal structure of a related compound, dicarbonyl [N,N′- (1,2-dimethyl-1,2-ethanediylidene)bis [2,6-bis (1-methylethyl)benzenamine]-N,N′]nickel (0), has been reported . The structure was determined using X-ray diffraction .Physical And Chemical Properties Analysis

Benzenamine, N,N’-(1,2-diphenyl-1,2-ethanediylidene)bis- has a molecular weight of 245.3184 . More detailed physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Photophysical and Electrochemical Properties

Research on heteroleptic copper(I) complexes prepared from phenanthroline and bis-phosphine ligands, including compounds structurally related to benzenamine derivatives, highlights the intricate relationship between molecular structure and photophysical as well as electrochemical properties. These complexes, with varying bis-phosphine chelators, have been scrutinized for their potential in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion, underscoring the critical role of structural geometry in dictating luminescence quantum yield and charge transfer absorption bands (Leoni et al., 2018; Kaeser et al., 2013).

Crystal Engineering and Supramolecular Assemblies

The study of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules demonstrates the importance of structural design in creating host-guest systems and molecular tapes. This research contributes to our understanding of crystal engineering and the potential for designing new materials with tailored properties (Arora & Pedireddi, 2003).

Fluorescence and Electroluminescence

The development of new blue fluorophores based on 2,3-diphenylphenanthro[9,10-b]furans, prepared through key reactions involving benzylidenetriphenylphosphoranes, highlights the potential for creating high-performance luminescent materials. These studies open avenues for applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices (Kojima et al., 2016).

Synthesis and Properties of Complexes

Research on the synthesis and characterization of aromatic polyamides derived from phenylated aromatic diamines provides insight into the design of materials with high thermal stability and potential applications in advanced composites and electronics (Sakaguchi & Harris, 1992). Similarly, studies on Ag+ complexes containing polyphosphine ligands with extended interactions suggest their significance in the development of novel coordination compounds with unique topological structures and properties (Huang et al., 2016).

Catalysis and Reaction Mechanisms

Investigations into the carbonylation of nitroaromatics and the synthesis of bis(carbamoyl) complexes of ruthenium shed light on novel catalytic processes and reaction mechanisms, contributing to the development of efficient synthetic routes for valuable chemical intermediates (Gargulak & Gladfelter, 1994).

Eigenschaften

IUPAC Name |

N,N',1,2-tetraphenylethane-1,2-diimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGSMMQIEMVNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, N,N'-(1,2-diphenyl-1,2-ethanediylidene)bis- | |

CAS RN |

7510-33-0 |

Source

|

| Record name | NSC405659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What are the common synthetic routes to obtain Benzildianil?

A: Benzildianil can be synthesized through several methods. One approach involves the reaction of benzil with an excess of aniline []. Another method utilizes the reaction of 1,3,4,5-Tetraphenylimidazolium perchlorate with potassium tert-butoxide, yielding Benzildianil as one of the products []. Additionally, Benzildianil can be obtained as a byproduct during the synthesis of 1,2,3-Triphenyl-1,2-dihydroquinoxaline from benzil and aniline [].

Q2: How does Benzildianil interact with transition metals?

A: Benzildianil exhibits intriguing coordination chemistry with transition metals in low oxidation states. It acts as a π-acidic 1,4-diazabutadiene ligand, forming complexes with various transition metals []. For instance, it readily forms complexes with Mn, Fe, Co, Ti, and V, resulting in deeply colored crystalline compounds [].

Q3: What is the significance of Benzildianil in coordination chemistry?

A: Benzildianil has played a crucial role in expanding the understanding of 1,4-diazabutadiene complexes. Its ability to coordinate with a wide range of transition metals in low oxidation states has enabled the synthesis of a complete series of 1,4-diazabutadiene complexes with all 3d transition metals in the formal zero-valent state [].

Q4: What are the characteristic structural features of Benzildianil?

A: Benzildianil (C26H20N2) possesses a distinct structure characterized by a central 1,4-diazabutadiene moiety with two phenyl rings attached to each nitrogen atom []. X-ray crystallography studies reveal that the molecule adopts a non-planar conformation, with dihedral angles between the fused benzene ring and the pendant phenyl rings measuring 17.93°(11), 53.18°(10), and 89.08°(12) [].

Q5: What are some reported chemical transformations of Benzildianil?

A: Research indicates that Benzildianil can undergo cyclodehydration reactions [, ]. While the specific conditions and products of these reactions are not detailed in the provided abstracts, this highlights the potential of Benzildianil as a starting material for synthesizing more complex heterocyclic compounds.

Q6: What analytical techniques are commonly employed to study Benzildianil?

A: Various spectroscopic and analytical techniques have been used to characterize Benzildianil and its metal complexes. These include magnetic susceptibility measurements to determine magnetic behavior, and spectroscopic methods such as UV-Vis and IR spectroscopy to investigate electronic and vibrational properties []. Additionally, X-ray crystallography has been instrumental in elucidating the molecular structure of Benzildianil [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[(4-Hydroxyphenyl)imino]ethylidene}amino)phenol](/img/structure/B490579.png)

![2-[(4-Fluorophenyl)diazenyl]-1-naphthol](/img/structure/B490604.png)

![2-{[(5-Tert-butyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B490609.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B490613.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B490616.png)

![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B490617.png)

![2-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B490629.png)

![N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B490700.png)

![N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B490737.png)

![4-methoxy-N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B490746.png)